molecular formula C19H20N6O2 B2778720 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide CAS No. 2097932-04-0

2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide

Cat. No.: B2778720
CAS No.: 2097932-04-0
M. Wt: 364.409
InChI Key: XEDCEOBVPFTBNJ-UHFFFAOYSA-N
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Description

The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides . The reactions were carried out in ethanol in the presence of sodium ethoxide .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a cyclopropyl group, a pyrimidinyl group, a pyrazolyl group, and a pyridinyl group .


Chemical Reactions Analysis

The compound, due to its functional groups, can undergo various chemical reactions. For example, it can react with aliphatic amines to form corresponding acetamides .

Scientific Research Applications

Antimicrobial Activity

Research has explored the synthesis of new heterocyclic compounds incorporating the core structure of 2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide. These compounds have been evaluated for their antimicrobial properties. For instance, compounds synthesized from aminopyrazole and related structures demonstrated antimicrobial activity (Bondock, Rabie, Etman, & Fadda, 2008).

Synthesis of Novel Heterocycles

The synthesis of novel heterocycles using derivatives of this compound has been a significant area of research. These include the synthesis of isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, which are important in the development of new pharmacologically active compounds (Rahmouni et al., 2014).

Antitumor and Cytotoxic Activity

Some derivatives of this compound have shown potential in anticancer research. New pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, showing promising results in inhibiting cancer cell growth (Rahmouni et al., 2016). Additionally, certain derivatives have been tested for their cytotoxic activity against cancer cell lines, indicating their potential as anticancer agents (Al-Sanea et al., 2020).

Insecticidal and Antibacterial Potential

Research has also been conducted on the synthesis of pyrimidine linked pyrazole heterocyclic compounds, which were evaluated for their insecticidal and antibacterial potential. These studies contribute to the development of new agents for pest control and bacterial infections (Deohate & Palaspagar, 2020).

Chemical Reactivity and Structural Analysis

Studies on the synthesis and chemical reactivity of certain derivatives have provided insights into the construction of nitrogen heterocyclic compounds and their potential applications in various fields. This includes research on the crystal structures of related compounds, enhancing understanding of their chemical properties (Farouk, Ibrahim, & El-Gohary, 2021); (Subasri et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the wide range of activities exhibited by similar compounds .

Properties

IUPAC Name

2-(4-cyclopropyl-6-oxopyrimidin-1-yl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-24-10-15(9-23-24)16-6-13(4-5-20-16)8-21-18(26)11-25-12-22-17(7-19(25)27)14-2-3-14/h4-7,9-10,12,14H,2-3,8,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDCEOBVPFTBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CN3C=NC(=CC3=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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